5-Bromo-6-methoxyisoquinoline
Overview
Description
5-Bromo-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxyisoquinoline typically involves a multi-step process. One common method starts with 6-methoxyisoquinoline, which is treated with sulfuric acid at 0°C. The mixture is then cooled to -25°C, and N-Bromosuccinimide (NBS) is added. The reaction is allowed to proceed for several hours, followed by neutralization with ammonia in water to achieve a pH of 9 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Sulfuric Acid: Utilized in the initial preparation steps.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
5-Bromo-6-methoxyisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the study of biological pathways and as a potential probe for biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding properties. In coupling reactions, the compound acts as a substrate, undergoing palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The exact pathways and targets can vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
- 5-Bromo-6-azaindole
- 1-Chloro-5,6-dimethoxyisoquinoline
- 1-Chloro-6,7-dimethoxyisoquinoline
Comparison: 5-Bromo-6-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups on the isoquinoline ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methoxy group at the 6th position can influence the electron density and steric effects, affecting its behavior in chemical reactions .
Properties
IUPAC Name |
5-bromo-6-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJOUKNSQWSDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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